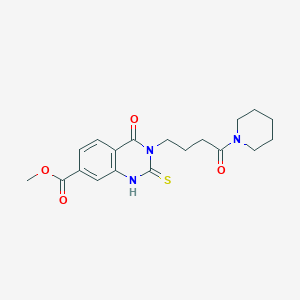

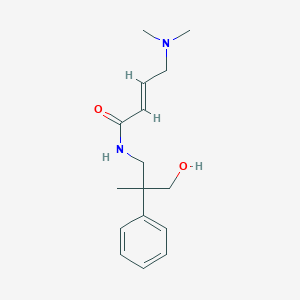

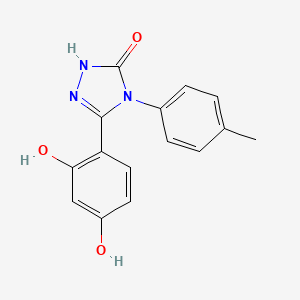

![molecular formula C19H16ClN5O B2472012 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole CAS No. 1989756-89-9](/img/structure/B2472012.png)

5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Oxadiazoles are another class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their wide range of biological activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . For example, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The same techniques can be used to confirm the structure of oxadiazole derivatives.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole and oxadiazole derivatives often involve esterification, hydrazination, salt formation, and cyclization . For example, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole and oxadiazole derivatives can be determined using various analytical techniques. For example, the IR spectrum can provide information about the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds : A study by Bekircan et al. (2015) focuses on synthesizing various heterocyclic compounds derived from related chemical structures, including oxadiazoles and triazoles. They investigated these compounds for their inhibitory activities against lipase and α-glucosidase, identifying compounds with significant anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activities : Research by Bektaş et al. (2007) involved synthesizing new triazole derivatives and examining their antimicrobial activities. Some of these compounds displayed good or moderate activity against test microorganisms, highlighting their potential use in antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis of Heterocyclic Fused Rings Compounds : Abbas et al. (2017) conducted research on synthesizing new heterocyclic compounds based on oxadiazoles. This study involved various synthetic methods and characterization techniques, contributing to the field of organic synthesis and potentially offering new applications in material science or pharmacology (Abbas, Hussain, & Shakir, 2017).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound contains a 1,2,4-triazole moiety , which is known to interact with a variety of biological targets.

Mode of Action

Compounds containing a1,2,4-triazole moiety are known to interact with their targets through various mechanisms, including inhibition of enzyme activity, modulation of receptor function, and disruption of cell membrane integrity .

Biochemical Pathways

Without specific target information, it’s challenging to outline the exact biochemical pathways affected by this compound. Given the presence of the1,2,4-triazole moiety, it’s plausible that the compound could affect a variety of biochemical pathways depending on its specific targets .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O/c1-11-4-5-14(10-12(11)2)17-22-19(26-24-17)18-21-13(3)25(23-18)16-8-6-15(20)7-9-16/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGPKSAJLBDROI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=N3)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

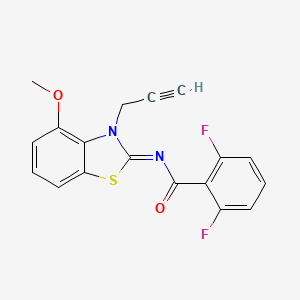

![1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2471931.png)

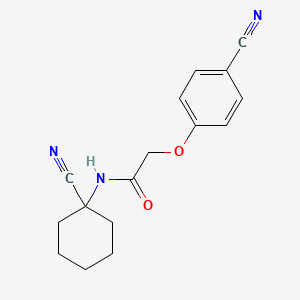

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-5-bromobenzoic acid](/img/structure/B2471932.png)

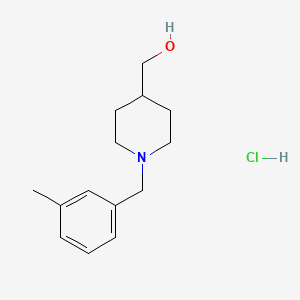

![5-Chloro-2-[(4-methoxybenzyl)oxy]benzaldehyde](/img/structure/B2471936.png)

![(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2471938.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2471939.png)